molecular formula C10H7BrO3 B3386265 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy- CAS No. 72167-80-7

2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-

Cat. No. B3386265
CAS RN: 72167-80-7
M. Wt: 255.06 g/mol
InChI Key: ZNDNOVFVHYWJLG-UHFFFAOYSA-N
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Description

“2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-” is a chemical compound. It has a molecular formula of C10H8O3 and a molecular weight of 176.1687 . This compound is also known by other names such as Herniarin, Coumarin, 7-methoxy-, Ayapanin, Methylumbelliferone, 7-Methoxycoumarin, Herniarine, Methoxycourmarin, 7-, 7-Methoxy-2H-1-benzopyran-2-one, 7-Methyl ether derivative of Umbelliferone, NSC 404559, Umbelliferone, methyl ether, and 7-Methoxy-2H-chromen-2-one .


Molecular Structure Analysis

The molecular structure of “2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-” include a molecular weight of 176.1687 . More detailed properties could not be found in the web search results.

Safety and Hazards

For safety and hazards, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-bromo-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-7-3-2-6-4-8(11)10(12)14-9(6)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDNOVFVHYWJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446917
Record name 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72167-80-7
Record name 2H-1-Benzopyran-2-one, 3-bromo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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